PCI-34051 is a potent and selective inhibitor of histone deacetylase 8 (HDAC8), a member of the histone deacetylase family of enzymes. [] It exhibits over 200-fold selectivity for HDAC8 over other HDAC isoforms. [] HDAC8, a class I HDAC family member, has been shown to have low deacetylation activity compared to other HDACs in vitro. [] HDAC8 has gained attention as a novel target for cancer therapy. [] This compound has been used extensively in scientific research to elucidate the role of HDAC8 in various biological processes, including cancer development, inflammation, and neuroprotection. [, , , , , , , , , , , , , , ]
The synthesis of PCI-34051 involves several key steps that utilize standard organic chemistry techniques. The compound is derived from a tetrahydroisoquinoline scaffold, which is modified through alkylation and conversion processes.
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and selectivity.
The molecular structure of PCI-34051 reveals an L-shaped conformation that is essential for its binding affinity to the active site of HDAC8. Key features include:
The InChI Key for PCI-34051 is AJRGHIGYPXNABY-UHFFFAOYSA-N, which can be used for database searches related to this compound.
PCI-34051 primarily undergoes reactions associated with its role as an HDAC inhibitor. It interacts with histone proteins, leading to altered acetylation states that affect gene expression:
The mechanism by which PCI-34051 exerts its effects involves several biochemical pathways:
PCI-34051 exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective application in laboratory settings.
PCI-34051 has significant implications in scientific research and potential therapeutic applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3